(3S,4S)-3,4-Dibutyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms. This compound is notable for its unique stereochemistry, with both butyl groups positioned in a specific spatial arrangement. The dioxetane ring is a strained structure, making it highly reactive and of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxidation of alkenes in the presence of singlet oxygen. This reaction proceeds via the formation of a dioxetane intermediate, which can be isolated and purified. The reaction conditions often require low temperatures and the presence of a photosensitizer to facilitate the generation of singlet oxygen.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced photochemical reactors allows for the efficient generation of singlet oxygen and the subsequent formation of the dioxetane ring. These methods are designed to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Dibutyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced species.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and ozone. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3S,4S)-3,4-Dibutyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strained ring systems and the mechanisms of photochemical reactions.
Biology: The compound’s reactivity makes it useful in the development of chemiluminescent probes for biological imaging and diagnostics.
Medicine: Research into the potential therapeutic applications of dioxetane derivatives is ongoing, particularly in the field of drug delivery and targeted therapy.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which (3S,4S)-3,4-Dibutyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to produce a range of products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of butyl groups.
(3S,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3S,4S)-3,4-Diethyl-1,2-dioxetane: Features ethyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of butyl groups, which influence its reactivity and potential applications. The larger alkyl groups can affect the compound’s stability and the types of reactions it undergoes, making it distinct from its smaller or more aromatic counterparts.
Properties
CAS No. |
83929-12-8 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3S,4S)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
NDDHQKKOLPNFGX-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](OO1)CCCC |
Canonical SMILES |
CCCCC1C(OO1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.